8-Fluoro-8-demethylriboflavin

Descripción general

Descripción

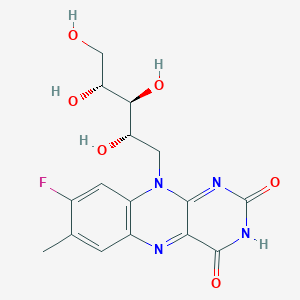

8-Fluoro-8-demethylriboflavin is a synthetic derivative of riboflavin (vitamin B2). This compound is characterized by the substitution of a fluorine atom at the 8th position and the removal of a methyl group from the riboflavin molecule. It is primarily used as a probe in biochemical studies due to its unique properties, which allow for the investigation of flavoprotein interactions and enzyme mechanisms .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 8-Fluoro-8-demethylriboflavin involves the fluorination of riboflavin derivatives. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction typically proceeds at low temperatures to prevent decomposition and to ensure selective fluorination at the 8th position .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale fluorination reactions using riboflavin as the starting material. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography .

Análisis De Reacciones Químicas

Types of Reactions: 8-Fluoro-8-demethylriboflavin undergoes various chemical reactions, including:

Substitution Reactions: It reacts with nucleophiles such as N-acetylcysteine, N-acetyltyrosine, alpha-N-acetyllysine, and glycine under mild conditions.

Oxidation and Reduction Reactions: As a flavin derivative, it can participate in redox reactions, acting as an electron carrier in biochemical processes.

Common Reagents and Conditions:

Nucleophiles: N-acetylcysteine, N-acetyltyrosine, alpha-N-acetyllysine, glycine.

Oxidizing and Reducing Agents: Common agents used in flavin chemistry, such as hydrogen peroxide for oxidation and sodium borohydride for reduction.

Major Products: The major products formed from these reactions depend on the specific nucleophiles and reaction conditions. For example, the reaction with N-acetylcysteine yields a thioether product, while the reaction with N-acetyltyrosine forms an ether product .

Aplicaciones Científicas De Investigación

8-Fluoro-8-demethylriboflavin is extensively used in scientific research due to its unique properties:

Mecanismo De Acción

The mechanism of action of 8-Fluoro-8-demethylriboflavin involves its interaction with flavoproteins. The fluorine substitution at the 8th position enhances its reactivity with nucleophiles, allowing it to act as an active-site-directed reagent. This interaction can be studied using NMR spectroscopy, which provides insights into the molecular targets and pathways involved .

Comparación Con Compuestos Similares

8-Chloro-8-demethylriboflavin: Similar to 8-Fluoro-8-demethylriboflavin but with a chlorine substitution.

Riboflavin: The parent compound, which lacks the fluorine substitution and methyl group removal.

Uniqueness: this compound is unique due to its enhanced reactivity and specificity for flavoprotein interactions. The fluorine atom at the 8th position significantly increases its utility as a probe in biochemical studies, making it more effective than its chlorinated counterpart .

Actividad Biológica

8-Fluoro-8-demethylriboflavin (8F-DR) is a synthetic derivative of riboflavin, notable for its unique fluorinated structure. This compound has gained attention in biochemical research, particularly as a probe for studying flavoproteins and their interactions. The biological activity of 8F-DR is primarily linked to its role in enzymatic processes and its ability to serve as a spectroscopic tool in various studies.

8F-DR is characterized by the substitution of a fluorine atom at the 8-position of the riboflavin structure. This modification alters its physical and chemical properties, making it useful for NMR spectroscopy studies. The fluorine atom serves as a sensitive probe, allowing researchers to investigate the binding interactions between flavins and proteins.

1. Flavoprotein Interaction Studies

8F-DR has been extensively utilized in NMR studies to examine flavoprotein interactions. For instance, binding studies with riboflavin binding protein revealed that the 19F chemical shift of 8F-DR changes significantly upon binding, indicating a strong interaction with the protein environment. This shift is influenced by pH levels, providing insights into the dynamics of flavin-protein interactions .

2. Reconstitution of Enzymes

In studies involving the old yellow enzyme (OYE) from brewer's yeast, reconstitution with 8F-DR demonstrated its capacity to form stable complexes with the enzyme. Spectral analysis indicated that upon proteolytic cleavage of OYE, 8F-DR covalently bonded to the protein, leading to observable spectral changes. These findings suggest that 8F-DR can effectively mimic natural flavins in enzymatic contexts, allowing for detailed mechanistic studies .

Case Study 1: NMR Spectroscopy of Flavoproteins

A study employed 19F NMR spectroscopy to analyze the binding characteristics of 8F-DR with various flavoproteins. The results showed that the fluorinated derivative provided distinct spectral signatures that could be correlated with specific protein conformations and interactions. This approach highlighted the utility of 8F-DR as a non-invasive probe for real-time monitoring of protein dynamics .

Case Study 2: Enzymatic Activity Assessment

Research involving OYE reconstituted with 8F-DR demonstrated that this compound could participate in enzymatic reactions similarly to native flavins. Kinetic analyses indicated that the presence of 8F-DR did not hinder enzyme activity but rather provided a platform for studying substrate interactions and reaction mechanisms under varying conditions .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C17H18FN4O5 |

| Molecular Weight | 363.35 g/mol |

| Absorption Maxima | 355 nm and 450 nm |

| Binding Affinity (K_d) | Varies with protein type |

Propiedades

IUPAC Name |

8-fluoro-7-methyl-10-[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]benzo[g]pteridine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17FN4O6/c1-6-2-8-9(3-7(6)17)21(4-10(23)13(25)11(24)5-22)14-12(18-8)15(26)20-16(27)19-14/h2-3,10-11,13,22-25H,4-5H2,1H3,(H,20,26,27)/t10-,11+,13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTTAVTXUUOPWJL-LOWVWBTDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1F)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(C=C1F)N(C3=NC(=O)NC(=O)C3=N2)C[C@@H]([C@@H]([C@@H](CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17FN4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30168647 | |

| Record name | 8-Fluoro-8-demethylriboflavin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30168647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1691-79-8 | |

| Record name | 8-Fluoro-8-demethylriboflavin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001691798 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Fluoro-8-demethylriboflavin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30168647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.